5-Ethyl-2,4,6-trimethylpyrimidine

Description

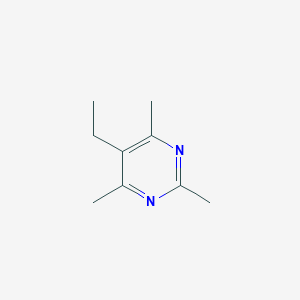

5-Ethyl-2,4,6-trimethylpyrimidine is a substituted pyrimidine derivative featuring ethyl and methyl groups at positions 5, 2, 4, and 6 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Substitutions on the pyrimidine ring significantly influence physicochemical properties, reactivity, and biological activity. For example, ethyl and methyl groups enhance lipophilicity, which may improve membrane permeability in drug design .

Properties

CAS No. |

120537-61-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

5-ethyl-2,4,6-trimethylpyrimidine |

InChI |

InChI=1S/C9H14N2/c1-5-9-6(2)10-8(4)11-7(9)3/h5H2,1-4H3 |

InChI Key |

IVQBKOAATMGNDH-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(N=C1C)C)C |

Canonical SMILES |

CCC1=C(N=C(N=C1C)C)C |

Synonyms |

Pyrimidine, 5-ethyl-2,4,6-trimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A : (Z)-4-(3-(4-(((6-(3,5-Dimethylbenzyl)-5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)methyl)benzyl) phenyl)-2-hydroxy-4-oxobut-2-enoic acid

- Substituents : 5-Ethyl, 2,4-dioxo, and 6-(3,5-dimethylbenzyl) groups.

- Bioactivity : Dual RT/IN inhibitor, designed by integrating HEPT NNRTI and DKA IN inhibitor pharmacophores.

Compound B : 3,3'-(5-Ethyl-2,4,6-trioxo-5-phenyldihydropyrimidine-1,3(2H,4H)-diyl)ipropanenitrile

- Substituents : 5-Ethyl, 2,4,6-trioxo, and phenyl groups.

- Synthesis: Reflux of phenobarbital with acrylonitrile in ethanol, yielding 85% product (m.p. 170–172°C; Rf = 0.55).

- Physicochemical Properties : High polarity due to trioxo groups, influencing solubility in polar solvents.

Compound C : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Substituents : 6-Methyl, 4-(thietan-3-yloxy), and thioacetate ester.

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane.

- Reactivity : Thioether and ester groups enhance electrophilic reactivity for further functionalization.

Compound D : 5-Ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Substituents : 5-Ethyl, 2-thioxo, 4,6-dione.

- Properties : Thioxo group increases acidity (predicted pKa ~3.36) compared to oxo analogs, altering binding interactions in biological systems.

Compound E : Ethyl 2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate

- Substituents : 2,4,6-trioxo, ethyl ester.

- Physicochemical Data : Molecular formula C₈H₁₀N₂O₅, molar mass 214.18 g/mol, density 1.321 g/cm³.

- Acidity : Predicted pKa 3.36, suitable for proton exchange in aqueous environments.

Comparative Analysis Table

Key Findings

Substituent Impact: Methyl and ethyl groups enhance lipophilicity, favoring membrane permeability, while oxo/thioxo groups increase polarity and hydrogen-bonding capacity .

Synthetic Strategies :

- Reflux with acrylonitrile (Compound B) and thiirane derivatives (Compound C) are effective for introducing nitrile and thioether functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.